
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three silicon atoms, each bonded to two methyl groups and one fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with a fluorinating agent. One common method is the reaction of hexamethyltrisilane with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and polymers with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mecanismo De Acción
The mechanism by which 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, the silicon atoms can form strong bonds with carbon and other elements, facilitating the formation of complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar in structure but with chlorine atoms instead of fluorine.
1,3-Difluoro-2-propanol: Contains fluorine atoms but differs in the overall structure and functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with different applications and properties.
Uniqueness
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is unique due to its specific arrangement of silicon and fluorine atoms, which imparts distinct chemical reactivity and stability. Its ability to form strong carbon-silicon bonds makes it valuable in various synthetic applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
24720-55-6 |
|---|---|
Fórmula molecular |
C6H18F2Si3 |
Peso molecular |
212.46 g/mol |
Nombre IUPAC |
bis[fluoro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H18F2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3 |
Clave InChI |
FJOLRHPUOQWCES-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(F)[Si](C)(C)[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


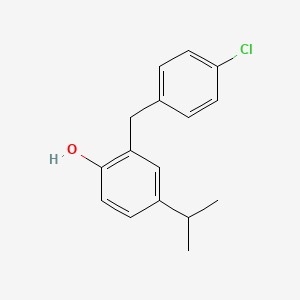
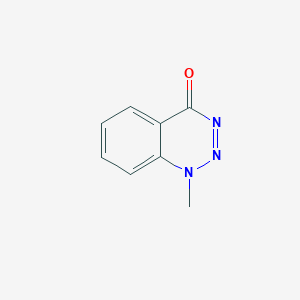
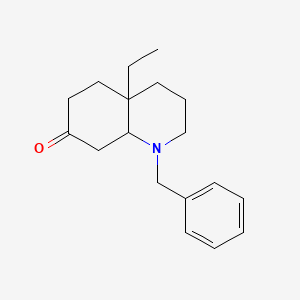
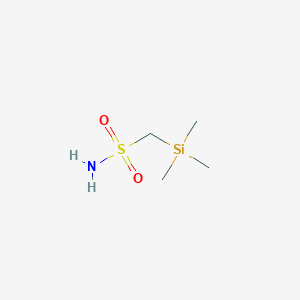
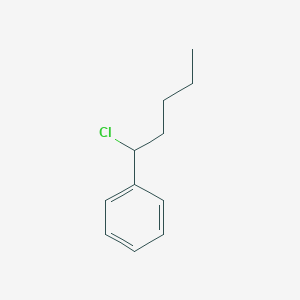

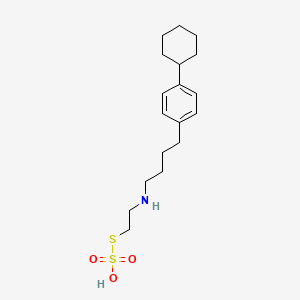
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
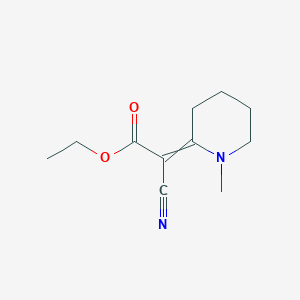


![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)


